1,3-Dimethoxy-2-propanol
Overview
Description
1,3-Dimethoxy-2-propanol, also known as this compound, is a useful research compound. Its molecular formula is C5H12O3 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263483. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Properties :
- Synthesis of 1,1-Dimethoxy-2-propanone : An important intermediate in fine chemistry, synthesized from pyruvaldehyde and methanol using sulfuric acid as a catalyst (Huang Guo-dong, 2005).
- Highly Efficient Chemoenzymatic Syntheses of (R)- and (S)-lactaldehydes : Using biocatalytic asymmetric reductions of 1,1-dimethoxy-2-propanone, leading to enantiomerically pure (S)- and (R)-1,1-dimethoxy-2-propanols (M. Vogel et al., 2016).
- Pressure and Temperature Dependence of the Permittivity and Density : Investigated for 1,1‐dimethoxy‐2‐propanone, showing changes in dipole moment with temperature and pressure variations (J. Vij, 1983).
Applications in Medicinal Chemistry and Pharmaceuticals :
- Cardioselective Beta-Adrenergic Blocking Agents : A series of 1-amino-3-aryloxy-2-propanols, including compounds with a dimethoxyphenethylamino group, showed potential as cardioselective beta-blockers (M. Hoefle et al., 1975).
- Potential Antidepressant Agents : Exploration of 3-amino-1,1-diaryl-2-propanols for antidepressant activity, emphasizing the importance of the structure-activity relationship in drug development (J. A. Clark et al., 1979).
Chemical Reactions and Catalysis :
- Alkylation of Phenol with 1-Propanol : Utilizing CeO2–MgO catalysts, this study showcases the alkylation reaction's efficiency and selectivity (S. Sato et al., 1999).
- Hydrogenation of Dimethyl Malonate to 1,3-Propanediol : Investigated the catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst, highlighting an alternative route for 1,3-propanediol production (Sainan Zheng et al., 2017).
Mechanism of Action
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Result of Action
1,3-Dimethoxy-2-propanol is used as a possible antiknock additive for gasoline and diesel fuel . It is also used to prepare heteroarylcarbamoylbenzene derivatives as glucokinase activators .
Properties
IUPAC Name |
1,3-dimethoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKRVSPQJVIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211364 | |
Record name | 2-Propanol, 1,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-69-8 | |
Record name | 1,3-Dimethoxy-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerin 1,3-dimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DIMETHOXY-2-PROPANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethoxy-2-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERIN 1,3-DIMETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0JF0DT9XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1,3-Dimethoxy-2-propanol identified in the research?
A1: The provided research papers highlight two main applications of this compound:
- Residual Solvent in X-ray Contrast Media []: this compound is identified as a residual solvent in certain non-ionic X-ray contrast media. The research paper outlines a method for quantifying its presence in these medical imaging agents.
- Potential Biomarker for Infection []: While not directly stated, one of the research papers investigates volatile biomarkers for Giardia duodenalis infection. Although the paper itself does not elaborate on the findings, it suggests the potential use of this compound as a biomarker. Further research is needed to confirm this potential application.
Q2: Are there established analytical methods for detecting and quantifying this compound?
A2: Yes, one of the research papers describes a specific method for quantifying residual this compound in X-ray contrast media []. The method utilizes automatic static headspace capillary gas chromatography.
Q3: What is the reported detection limit for this compound using the described analytical method?
A3: The research states the limit of detection for this compound using the automatic static headspace capillary gas chromatography method is below 5 μg/g [].
Q4: Are there any known toxicological concerns associated with this compound, particularly as a residual solvent in medical applications?
A4: While the provided research papers do not delve into the toxicological profile of this compound, its presence as a residual solvent in X-ray contrast media [] highlights the importance of monitoring its levels. Further research is necessary to determine potential toxicological risks, particularly concerning long-term exposure.
Q5: What further research directions could be explored based on the current understanding of this compound presented in these papers?
A5: Several research avenues could be pursued:* Confirmation and characterization of this compound as a biomarker for Giardia duodenalis infection. [] * Comprehensive toxicological studies to assess the safety profile of this compound, particularly for applications involving human exposure.* Investigation into alternative solvents for use in X-ray contrast media to potentially minimize or eliminate the presence of residual this compound. []
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